N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-[4-(propan-2-yl)phenoxy]acetamide
CAS No.: 1005974-97-9
Cat. No.: VC11969043
Molecular Formula: C28H29N7O2
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005974-97-9 |
|---|---|
| Molecular Formula | C28H29N7O2 |
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
| Standard InChI | InChI=1S/C28H29N7O2/c1-17(2)21-9-11-22(12-10-21)37-15-26(36)32-25-13-19(4)33-35(25)28-23-14-31-34(27(23)29-16-30-28)24-8-6-7-18(3)20(24)5/h6-14,16-17H,15H2,1-5H3,(H,32,36) |
| Standard InChI Key | RNPBXZXIQMEZAD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)C(C)C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)C(C)C)C |
Introduction
The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic molecule. It belongs to the class of heterocyclic compounds, specifically pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound is structurally characterized by the presence of multiple functional groups and aromatic systems, making it a candidate for pharmaceutical and biochemical research.
Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-[4-(propan-2-yl)phenoxy]acetamide |
| Molecular Formula | CHNO |
| Molecular Weight | ~425.47 g/mol |
| Chemical Structure | Features two pyrazole rings fused with a pyrimidine core and phenoxyacetamide moiety. |
The compound includes:
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A pyrazolo[3,4-d]pyrimidine scaffold.
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Substituents such as dimethylphenyl and isopropylphenoxy groups.
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An acetamide linkage contributing to its polarity and potential hydrogen-bonding capability.
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available reagents:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step typically involves cyclization reactions using hydrazines and pyrimidine precursors under controlled conditions.
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Functionalization: The addition of substituents like dimethylphenyl and phenoxyacetamide groups is achieved through nucleophilic substitution or coupling reactions.
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Final Assembly: The integration of all components into the final structure is carried out via amide bond formation.
Biological Significance
Compounds with similar structural motifs have been investigated for their pharmacological properties:
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Enzyme Inhibition: Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases and other enzymes due to their ability to mimic purines in binding pockets.
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Anti-inflammatory Activity: Molecular docking studies suggest that derivatives may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
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Antimicrobial Potential: Related compounds exhibit antibacterial and antifungal activities by disrupting microbial metabolic pathways .
Analytical Characterization
The characterization of this compound can be performed using advanced techniques:
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NMR Spectroscopy:
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-NMR reveals chemical shifts corresponding to aromatic protons, methyl groups, and amide hydrogens.
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-NMR confirms the presence of carbon atoms in aromatic rings and functional groups.
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Mass Spectrometry (MS):
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Provides molecular ion peaks confirming the molecular weight.
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Fragmentation patterns help deduce structural details.
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Infrared (IR) Spectroscopy:
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Identifies functional groups such as amides (C=O stretch ~1650 cm) and aromatic rings (~1500 cm).
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X-ray Crystallography:
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Determines the three-dimensional arrangement of atoms.
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Applications and Future Directions
This compound holds promise in several fields:
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Drug Discovery: Its structural features make it a candidate for designing inhibitors targeting enzymes or receptors in diseases like cancer or inflammation.
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Material Science: The aromatic systems and functional groups may offer utility in creating advanced materials with specific electronic properties.
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Further Research Needs:
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In vitro and in vivo biological assays to evaluate its efficacy and safety.
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Structure–activity relationship (SAR) studies to optimize its pharmacological profile.
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